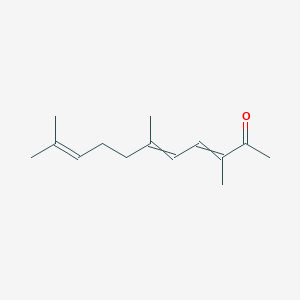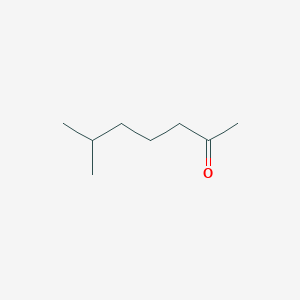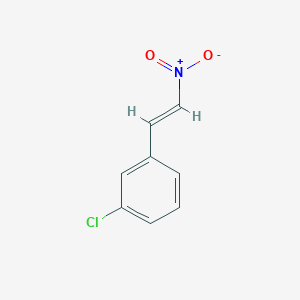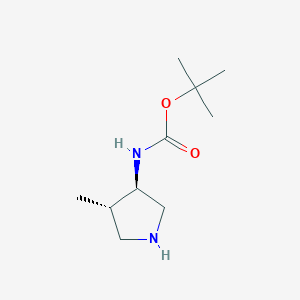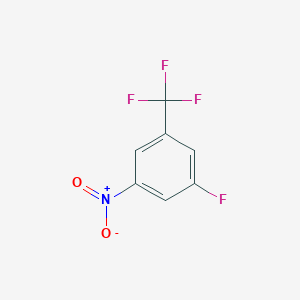
2,6-Dibromo-4-(trifluoromethoxy)aniline
Descripción general
Descripción
2,6-Dibromo-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline involves using 4-trifluoro-methoxyaniline as a raw material . The reaction is carried out in water as a solvent, with the addition of an inert grinding medium . Bromine and hydrogen peroxide are added successively to react . After the reaction is complete, the inert grinding medium is first removed, followed by filtration . The filtrate is used as the solvent for the next batch of reaction . The filtration cakes are then torrefied to obtain the product .Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-(trifluoromethoxy)aniline can be represented by the SMILES stringNc1c(Br)cc(OC(F)(F)F)cc1Br . Physical And Chemical Properties Analysis
2,6-Dibromo-4-(trifluoromethoxy)aniline has a melting point of 70-74 °C . It is insoluble in water .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2,6-Dibromo-4-(trifluoromethoxy)aniline” is used in the synthesis of various chemical compounds . Its unique structure and properties make it a valuable reagent in the creation of novel compounds.
Insecticide Development
This compound plays a significant role in the development of agricultural insecticides . It is used in the synthesis of novel pyridylpyrazole acid derivatives, which are effective in controlling a wide range of insect pests .
Pharmaceutical Research
In the pharmaceutical industry, “2,6-Dibromo-4-(trifluoromethoxy)aniline” is used in the asymmetric synthesis of prostaglandin D2 receptor antagonists . These antagonists are used for the treatment of allergic rhinitis , a common condition that includes symptoms like sneezing, stuffy nose, runny nose, and itching of the nose.
Material Science
In material science, this compound could potentially be used in the development of advanced materials due to its unique chemical properties . However, more research is needed in this area to fully understand its potential applications.
Analytical Chemistry
“2,6-Dibromo-4-(trifluoromethoxy)aniline” can also be used in analytical chemistry . Its unique properties can be leveraged in the development of new analytical methods and techniques.
Environmental Science
In environmental science, this compound could potentially be used in the study of environmental pollutants due to its unique reactivity with certain substances . However, more research is needed in this area to confirm its potential applications.
Safety and Hazards
2,6-Dibromo-4-(trifluoromethoxy)aniline is harmful if swallowed or inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment and face protection should be worn when handling this chemical . It should not be allowed to come into contact with the skin, eyes, or clothing . It should only be used under a chemical fume hood, and inhalation or ingestion should be avoided .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that this compound is used in the synthesis of novel pyridylpyrazole acid derivatives . These derivatives are often used in the preparation of agricultural insecticides , suggesting that the compound may target certain enzymes or receptors in insects.
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-4-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, the compound should be stored in a cool place, away from strong oxidizing agents . It’s also insoluble in water , which could affect its distribution and action in an aqueous environment
Propiedades
IUPAC Name |
2,6-dibromo-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSWOEGXMADXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371612 | |
| Record name | 2,6-Dibromo-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-(trifluoromethoxy)aniline | |
CAS RN |
88149-49-9 | |
| Record name | 2,6-Dibromo-4-trifluoromethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88149-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-4-trifluoromethoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dibromo-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIBROMO-4-TRIFLUOROMETHOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF477YZ64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



